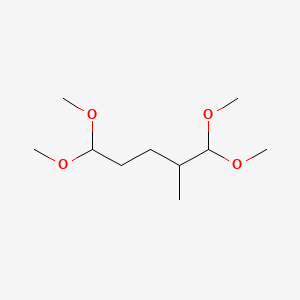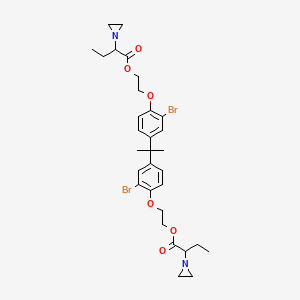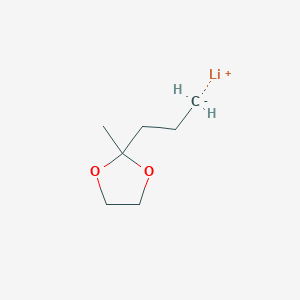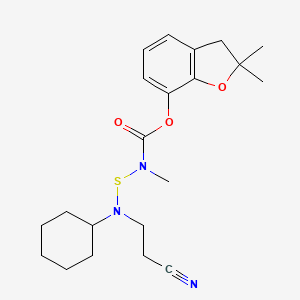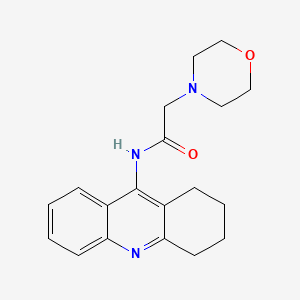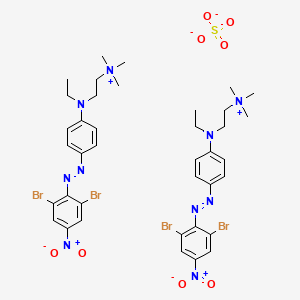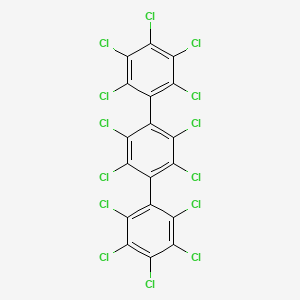
p-Tetradecachloroterphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tetradecachloroterphenyl is a highly chlorinated aromatic compound consisting of three benzene rings with fourteen chlorine atoms attached. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Tetradecachloroterphenyl typically involves the chlorination of terphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the terphenyl rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of terphenyl in a reactor, with careful monitoring of temperature and chlorine concentration to achieve the desired level of chlorination.
Análisis De Reacciones Químicas
Types of Reactions
p-Tetradecachloroterphenyl undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted terphenyl derivatives.
Reduction: Less chlorinated terphenyl compounds.
Oxidation: Quinones and other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
p-Tetradecachloroterphenyl has several applications in scientific research:
Chemistry: Used as a model compound for studying chlorinated aromatic compounds and their reactions.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Explored for its potential use in drug development and as a reference compound in toxicological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of p-Tetradecachloroterphenyl involves its interaction with cellular components, leading to various biological effects. The compound can disrupt cellular membranes and interfere with enzyme functions, leading to cytotoxicity. Its high chlorination level contributes to its stability and resistance to metabolic degradation.
Comparación Con Compuestos Similares
Similar Compounds
- p-Tetrachloroterphenyl
- p-Octachloroterphenyl
- p-Dodecachloroterphenyl
Comparison
p-Tetradecachloroterphenyl is unique due to its high degree of chlorination, which imparts greater stability and resistance to degradation compared to its less chlorinated counterparts. This makes it particularly useful in studies requiring stable and persistent compounds.
Propiedades
Número CAS |
31710-32-4 |
|---|---|
Fórmula molecular |
C18Cl14 |
Peso molecular |
712.5 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-[2,3,5,6-tetrachloro-4-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18Cl14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26 |
Clave InChI |
RDPZHEBCVNFPIH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




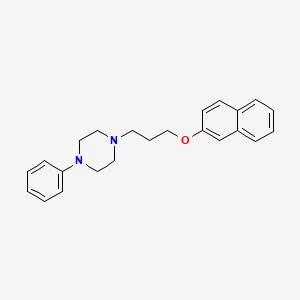
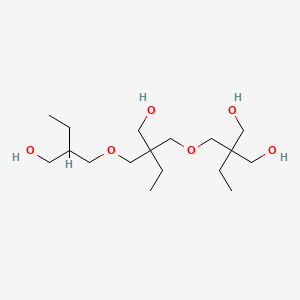
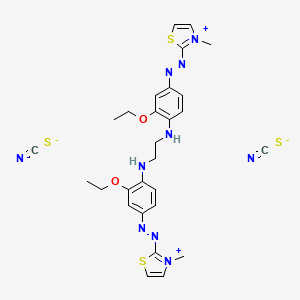
![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
